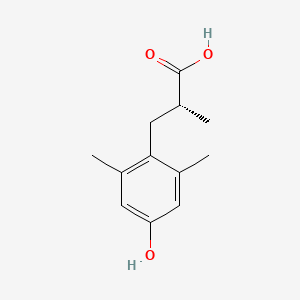
(R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is an organic compound with a complex structure It features a hydroxy group, two methyl groups, and a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid typically involves several steps. One common method includes the alkylation of a phenol derivative followed by oxidation and subsequent esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as oxidation-reduction reactions or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Studied for its antioxidant properties.
Uniqueness
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1311254-87-1 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
LPPITBJXYYCDEQ-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C)C(=O)O)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


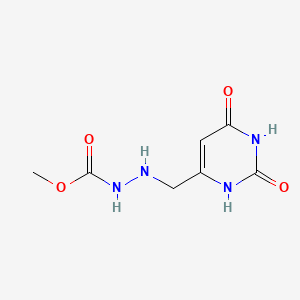

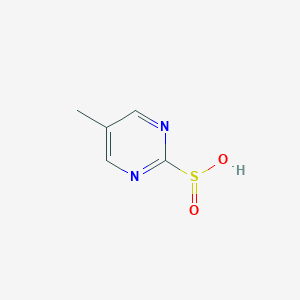
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
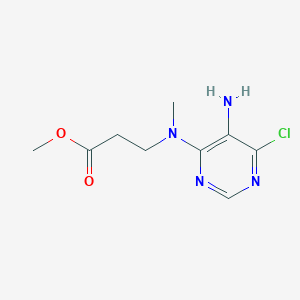
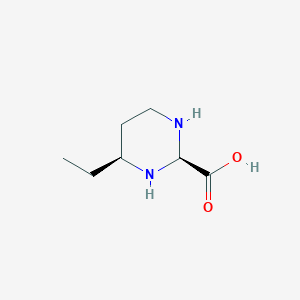
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
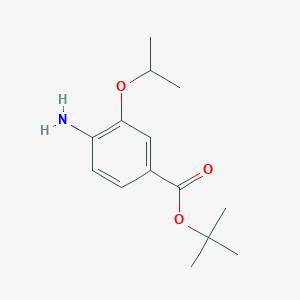

![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
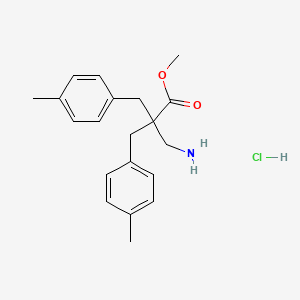

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
